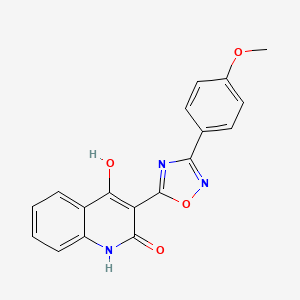

4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one, also known as LFM-A13, is a small molecule inhibitor of the adapter protein Lymphocyte function-associated antigen 1 (LFA-1). LFA-1 is a transmembrane glycoprotein that plays a crucial role in the activation and adhesion of T cells, B cells, and other immune cells. LFA-1 is involved in several physiological processes, including inflammation, immune response, and tissue repair. LFM-A13 has been shown to inhibit LFA-1-mediated adhesion and activation of T cells, making it a potential therapeutic agent for various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

Applications De Recherche Scientifique

Antimicrobial and Antiprotozoal Applications

Quinoxaline-based 1,3,4-oxadiazoles have been identified as promising compounds with significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds, synthesized from 2-hydroxy quinoxaline, showed considerable promise in short-term in vivo models against T. cruzi, suggesting potential applications in treating infections caused by protozoa and various bacteria and fungi (N. Patel et al., 2017).

Anticancer Potential

A study on the synthesis of indole–quinoline–oxadiazoles revealed their potential in cancer drug development. These compounds exhibited in vitro cytotoxic potential against breast adenocarcinoma cell lines and demonstrated mechanisms indicative of tubulin inhibition, which could be beneficial in cancer therapy (P. Kamath et al., 2016).

Anti-inflammatory and Analgesic Activities

Research on novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and S-substituted 1,2,4-triazole derivatives has highlighted their anti-inflammatory and analgesic properties. These compounds showed significant inhibition of rat paw edema and exhibited minimal ulceration, alongside moderate to good antimicrobial activity, suggesting their therapeutic potential in inflammatory and pain conditions (Mohammad Mahboob Alam et al., 2011).

Mechanistic and Computational Studies

Studies on the structural, vibrational spectroscopic, and computational aspects of certain compounds have provided insights into their molecular docking and dynamics, suggesting interactions with proteins such as SHP2. These findings are critical for understanding the molecular basis of the pharmacological activities of these compounds and for guiding the development of novel therapeutics (Qing-mei Wu et al., 2022).

Antioxidant Properties

Further research into novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds has explored their antioxidant activities. These studies have identified compounds with higher antioxidant activities than standard antioxidants, opening avenues for their use in conditions associated with oxidative stress (M. Hassan et al., 2017).

Propriétés

IUPAC Name |

4-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c1-24-11-8-6-10(7-9-11)16-20-18(25-21-16)14-15(22)12-4-2-3-5-13(12)19-17(14)23/h2-9H,1H3,(H2,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGZIGJWHAGDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=CC=CC=C4NC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2558822.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2558826.png)

![N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558834.png)